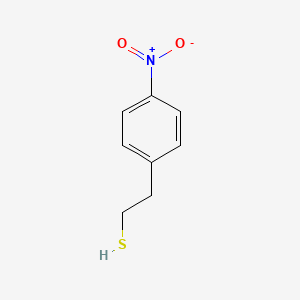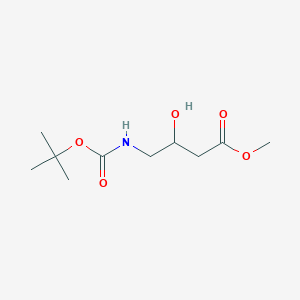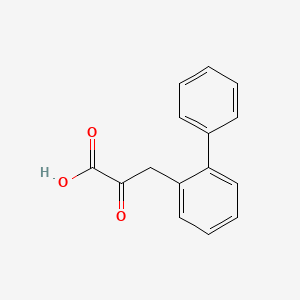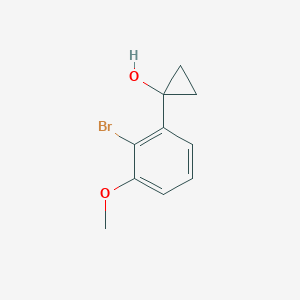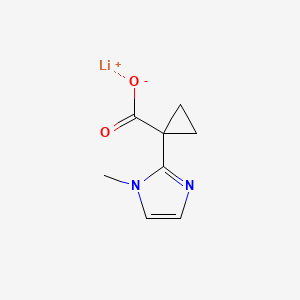
lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines lithium with an imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. The lithium ion in this compound can potentially enhance its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of 1-methyl-1H-imidazole: This can be achieved through the methylation of imidazole using methanol under acid-catalyzed conditions.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done through a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, potentially converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biomolecules.
Industry: It can be used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the lithium ion may enhance the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the cyclopropane and carboxylate groups.
Cyclopropane Carboxylic Acid: Contains the cyclopropane and carboxylate groups but lacks the imidazole ring.
Lithium Imidazole: Combines lithium with an imidazole ring but lacks the cyclopropane and carboxylate groups.
Uniqueness
Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to the combination of its structural features The presence of the lithium ion, imidazole ring, cyclopropane ring, and carboxylate group provides a distinct set of chemical properties and reactivity
Eigenschaften
Molekularformel |
C8H9LiN2O2 |
|---|---|
Molekulargewicht |
172.1 g/mol |
IUPAC-Name |
lithium;1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-10-5-4-9-6(10)8(2-3-8)7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
PTPDIIZWKQEXMT-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CN1C=CN=C1C2(CC2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



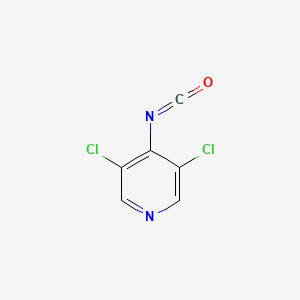
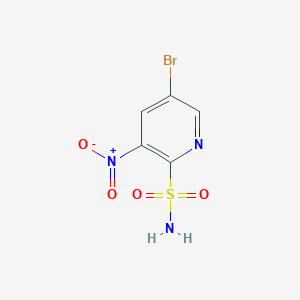

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
